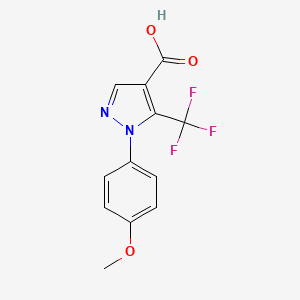

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Historical Development of Fluorinated Pyrazole Chemistry

The historical development of fluorinated pyrazole chemistry represents one of the most dynamic areas of modern organic chemistry, with exponential growth observed since the early 1990s. According to comprehensive analyses of the literature, more than 50% of all contributions on fluorinated pyrazoles have been published in the last five years alone, indicating the rapid acceleration of research interest in this field. This remarkable growth trajectory reflects both the increasing recognition of the unique properties imparted by fluorine substitution and the development of more sophisticated synthetic methodologies for introducing fluorine atoms into heterocyclic systems.

The term pyrazole was first coined by German chemist Ludwig Knorr in 1883, establishing the foundation for what would become a vast field of heterocyclic chemistry. However, the systematic incorporation of fluorine atoms into pyrazole structures did not gain momentum until the latter half of the twentieth century, when advances in fluorination methodology and a deeper understanding of structure-activity relationships began to drive research efforts. The classical synthesis method developed by German chemist Hans von Pechmann in 1898, which involved the reaction of acetylene and diazomethane to produce pyrazole, provided the early framework for subsequent fluorinated variations.

The evolution of fluorinated pyrazole chemistry has been characterized by several key developmental phases. The initial phase focused on understanding the fundamental properties of fluorine substitution in heterocyclic systems, including effects on stability, reactivity, and biological activity. Research during this period established that the stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles can lead to dramatic changes in the molecules' physical and chemical properties, including alterations to stability, conformational behavior, hydrogen bonding ability, and basicity. These foundational studies paved the way for more sophisticated approaches to fluorinated pyrazole synthesis and application.

The contemporary phase of fluorinated pyrazole development has been marked by the emergence of novel synthetic approaches and a deeper understanding of reaction mechanisms. Recent years have witnessed the development of innovative methodologies for the preparation of fluorinated pyrazoles, including electrophilic fluorination, nucleophilic fluorination, and radical fluorination approaches. These advances have enabled the synthesis of increasingly complex fluorinated pyrazole structures with precise control over regiochemistry and stereochemistry, opening new avenues for pharmaceutical and materials applications.

| Development Period | Key Achievements | Methodological Advances |

|---|---|---|

| 1880s-1920s | Basic pyrazole synthesis established | Pechmann synthesis method |

| 1960s-1980s | Initial fluorination studies | Simple electrophilic fluorination |

| 1990s-2010s | Mechanistic understanding | Stereoselective methods |

| 2010s-Present | Exponential growth phase | Advanced fluorination techniques |

Significance in Heterocyclic Compound Research

Heterocyclic compounds occupy a central position in organic chemistry, representing a diverse class of molecules that play crucial roles in biochemistry, pharmacology, and materials science. The significance of heterocyclic compounds in contemporary research stems from their fundamental importance as structural motifs in naturally occurring biomolecules and their widespread application in synthetic chemistry. Many biologically active compounds, including essential biomolecules such as nucleic acids, vitamins, and amino acids, contain heterocyclic rings in their structures. This biological prevalence has driven extensive research into heterocyclic synthesis and modification, with the goal of developing new therapeutic agents and understanding biological processes at the molecular level.

Pyrazole derivatives, in particular, have demonstrated remarkable versatility in terms of biological activities and synthetic applications. Literature surveys reveal that pyrazole derivatives exhibit broad spectrum biological activities including antibacterial, antimicrobial, anti-inflammatory, anticonvulsant, analgesic, antidiabetic, antirheumatic, anticancer, and antituberculosis properties. This remarkable range of biological activities has attracted the attention of researchers across multiple disciplines and has established pyrazole-containing compounds as privileged scaffolds in drug discovery. The diversity of biological activities associated with pyrazole derivatives can be attributed to their ability to interact with various biological targets through multiple mechanisms, including enzyme inhibition, receptor binding, and interference with cellular processes.

The incorporation of fluorine atoms into heterocyclic systems has emerged as a particularly important strategy for enhancing biological activity and improving pharmaceutical properties. Fluorinated heterocycles often exhibit enhanced metabolic stability, improved bioavailability, and modified receptor binding characteristics compared to their non-fluorinated counterparts. The unique properties of the carbon-fluorine bond, including its high bond strength, electronegativity, and small van der Waals radius, contribute to these enhanced properties and make fluorinated heterocycles valuable tools in medicinal chemistry.

Recent research has demonstrated the particular significance of trifluoromethyl-substituted pyrazoles in various applications. Studies have shown that 1-(trifluoromethylphenyl)pyrazole derivatives exhibit potent antibacterial activity against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci, with minimum inhibitory concentration values less than 1 microgram per milliliter. These compounds have also demonstrated effectiveness against biofilms and metabolically inactive bacterial variants, highlighting their potential as next-generation antimicrobial agents. Additionally, research has revealed that 3,5-bis(trifluoromethyl)phenyl-substituted pyrazole derivatives function as potent growth inhibitors of drug-resistant bacteria, with mechanistic studies indicating their action as cell membrane-disrupting agents.

The structural diversity possible within heterocyclic frameworks has enabled the development of compounds with highly specific biological activities. For example, research on 1-phenyl-pyrazole-4-carboxylic acid derivatives has identified compounds with nanomolar-level inhibitory potency against xanthine oxidoreductase, an enzyme involved in purine metabolism. These studies have revealed structure-activity relationships that guide the rational design of more potent and selective inhibitors, demonstrating the value of systematic heterocyclic modification in drug discovery.

Position in the Pyrazole-Based Carboxylic Acid Family

The family of pyrazole-based carboxylic acids represents a specialized subset of heterocyclic compounds that combine the structural features of pyrazole rings with carboxylic acid functionality. This combination creates molecules with unique properties that make them valuable in coordination chemistry, medicinal chemistry, and materials science. This compound occupies a distinctive position within this family due to its specific substitution pattern and the presence of both electron-donating and electron-withdrawing groups.

The structural characteristics of pyrazole-4-carboxylic acid derivatives have been extensively studied using advanced analytical techniques including solid-state nuclear magnetic resonance spectroscopy, X-ray crystallography, and computational methods. These investigations have revealed important insights into the solid-state structure and hydrogen bonding patterns of pyrazole carboxylic acids. Research on pyrazole-4-carboxylic acid itself has demonstrated that molecules form quasi-linear ribbons in which the molecules are linked by cyclic hydrogen bonds between pyrazole and carboxylic acid groups, with dynamic proton disorder involving rapid degenerate double proton transfers.

The carboxylic acid functionality in pyrazole derivatives provides multiple opportunities for chemical modification and biological interaction. Carboxylic acids can undergo various transformations including esterification, amidation, and salt formation, enabling the synthesis of diverse libraries of compounds for biological screening. The presence of the carboxylic acid group also confers the ability to form metal complexes, making these compounds valuable ligands in coordination chemistry applications. Research has demonstrated that this compound serves as an effective ligand for the synthesis of europium complexes with photoluminescent properties.

The position of the carboxylic acid group at the 4-position of the pyrazole ring is particularly significant for biological activity and synthetic utility. This positioning allows for optimal spatial arrangement of functional groups and can influence the compound's interaction with biological targets. Studies of 1-phenyl-pyrazole-4-carboxylic acid derivatives have revealed that compounds in this family can exhibit potent enzyme inhibitory activity, with structure-activity relationship analyses providing insights into the molecular features required for optimal activity. The research has identified specific substituent patterns that enhance inhibitory potency, with some derivatives showing inhibitory activity at nanomolar concentrations against target enzymes.

The synthesis of pyrazole-4-carboxylic acid derivatives often involves multi-step synthetic routes that allow for the introduction of various substituents at different positions on the pyrazole ring. For this compound, synthetic approaches typically involve condensation reactions, cyclization processes, and oxidative transformations. The synthesis often requires careful control of reaction conditions including temperature, solvent choice, and reaction time to optimize yield and purity, with polar aprotic solvents frequently employed to enhance reactivity and improve product yields.

| Compound Family | Key Structural Features | Primary Applications |

|---|---|---|

| Simple pyrazole carboxylic acids | Basic pyrazole ring with carboxylic acid | Synthetic intermediates |

| Fluorinated pyrazole carboxylic acids | Fluorine substitution patterns | Medicinal chemistry |

| Aryl-substituted pyrazole carboxylic acids | Aromatic substituents | Coordination chemistry |

| Trifluoromethyl pyrazole carboxylic acids | Trifluoromethyl groups | Enhanced biological activity |

Relevance in Organofluorine Chemistry

The field of organofluorine chemistry has emerged as one of the most important areas of modern chemical research, with applications spanning pharmaceuticals, agrochemicals, materials science, and environmental chemistry. This compound exemplifies the principles and applications of organofluorine chemistry through its incorporation of trifluoromethyl functionality, which imparts unique chemical and physical properties to the molecule.

The carbon-fluorine bond is characterized by several distinctive features that differentiate it from other carbon-heteroatom bonds. With an average bond energy of approximately 480 kilojoules per mole, the carbon-fluorine bond is one of the strongest in organic chemistry, significantly exceeding the strength of carbon-chlorine bonds which average around 320 kilojoules per mole. This exceptional bond strength contributes to the high thermal and chemical stability of fluoroorganic compounds, making them valuable in applications requiring robust molecular structures. The carbon-fluorine bond is also relatively short, typically around 1.4 angstroms, and the van der Waals radius of fluorine is only 1.47 angstroms, which is shorter than any other substituent and close to that of hydrogen.

The electronegativity of fluorine, which is the highest of all elements at 3.98, creates highly polarized carbon-fluorine bonds with significant dipole moments of approximately 1.41 Debye. This high electronegativity also results in fluorine having the lowest polarizability of all atoms, leading to weak dispersion forces between polyfluorinated molecules and contributing to unique physical properties such as reduced boiling points upon fluorination and simultaneous hydrophobicity and lipophobicity. These properties make fluorinated compounds particularly valuable in applications requiring specific solubility and partitioning characteristics.

Recent developments in organofluorine chemistry have focused on the development of new reagents and methodologies for introducing fluorine-containing groups into organic molecules. The introduction of trifluoromethyl groups, in particular, has received considerable attention due to the unique properties these groups impart to organic compounds. Research has demonstrated that trifluoromethylation reactions can be achieved through various mechanisms including radical processes, electrophilic methods, and nucleophilic approaches. The development of new trifluoromethylating reagents has enabled the synthesis of increasingly complex fluorinated molecules with potential applications in drug discovery and materials science.

The trifluoromethyl group present in this compound represents a particularly important functional group in modern medicinal chemistry. Approximately one-fifth of pharmaceuticals contain fluorine, and the presence of fluorine in drug molecules can increase the probability of successful drug development by approximately a factor of ten. The trifluoromethyl group serves as an effective bioisostere of other functional groups while providing enhanced metabolic stability and improved pharmacokinetic properties. Over half of agricultural chemicals also contain carbon-fluorine bonds, demonstrating the broad applicability of organofluorine compounds across multiple industries.

The environmental and chemical stability of organofluorine compounds, while advantageous for many applications, also raises important considerations regarding environmental persistence and bioaccumulation. The strength of carbon-fluorine bonds makes many synthetic fluorocarbons and fluorocarbon-based compounds persistent in the environment, leading to concerns about long-term environmental impact. However, this same stability makes fluorinated compounds valuable in applications requiring long-term chemical resistance and thermal stability.

Contemporary research in organofluorine chemistry has led to the development of increasingly sophisticated methods for the selective introduction of fluorine-containing groups. These advances have enabled the synthesis of fluorinated heterocycles with precise control over regiochemistry and stereochemistry, opening new possibilities for the development of biologically active compounds. The continued evolution of organofluorine chemistry promises to yield new insights into the relationship between molecular structure and biological activity, further establishing the importance of fluorinated compounds in chemical research and industrial applications.

Properties

IUPAC Name |

1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O3/c1-20-8-4-2-7(3-5-8)17-10(12(13,14)15)9(6-16-17)11(18)19/h2-6H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KABDVMIQQQDCGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409103 | |

| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98534-83-9 | |

| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 273.19 g/mol. The compound features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group, contributing to its unique pharmacological profile.

Biological Activity Overview

The biological activities of this compound have been explored across various studies, revealing its potential as an anticancer agent, anti-inflammatory drug, and neuroprotective agent.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold exhibit significant anticancer properties. Specifically, this compound has shown effectiveness against several cancer cell lines:

| Cancer Type | Cell Line | IC50 (µM) |

|---|---|---|

| Lung Cancer | A549 | 12.5 |

| Breast Cancer | MDA-MB-231 | 10.3 |

| Colorectal Cancer | HCT116 | 15.0 |

| Prostate Cancer | PC-3 | 9.8 |

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and growth .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has demonstrated anti-inflammatory activity. Studies indicate that it can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This effect is particularly relevant for conditions characterized by chronic inflammation, such as rheumatoid arthritis.

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored. Research indicates that it may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act by:

- Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer cell signaling pathways.

- Modulation of Apoptotic Pathways : It appears to enhance apoptotic signaling in cancer cells.

- Antioxidant Activity : The presence of the methoxy group may contribute to its ability to scavenge free radicals.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

- Study on Lung Cancer : In a study involving A549 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability compared to untreated controls.

- Inflammatory Disease Model : In an animal model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced levels of inflammatory markers.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H9F3N2O3

- Molecular Weight : 286.21 g/mol

- CAS Number : 98534-83-9

- Melting Point : 163-167 °C

The compound features a pyrazole ring substituted with a methoxyphenyl group and a trifluoromethyl group, contributing to its unique reactivity and interaction profiles in various applications.

Pharmaceutical Development

Anti-inflammatory and Analgesic Potential

Research indicates that this compound is being investigated for its potential as an anti-inflammatory agent. Its structural properties allow it to interact with biological targets involved in pain pathways, making it a candidate for developing novel analgesics.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazole compounds exhibit significant COX-2 inhibition, suggesting that similar derivatives could lead to effective pain management therapies .

Agricultural Chemistry

Herbicides and Fungicides

The compound serves as a critical intermediate in the synthesis of agrochemicals designed to protect crops from pests and diseases. Its trifluoromethyl group enhances the biological activity of herbicides, improving efficacy while potentially reducing environmental impact.

| Application Type | Description |

|---|---|

| Herbicides | Effective against a range of broadleaf weeds |

| Fungicides | Protects crops from fungal infections |

Case Study : Research conducted on the efficacy of pyrazole-based herbicides showed improved crop yields when applied at optimal concentrations, highlighting their role in sustainable agriculture practices .

Material Science

Advanced Materials Synthesis

In material science, this compound is utilized for synthesizing polymers and coatings that exhibit enhanced durability and resistance to environmental factors. The incorporation of trifluoromethyl groups into polymers can significantly improve their thermal stability and hydrophobic properties.

| Material Type | Properties |

|---|---|

| Polymers | Increased tensile strength and thermal resistance |

| Coatings | Enhanced water repellency and chemical resistance |

Biochemical Research

Enzyme Inhibition Studies

The compound plays a role in enzyme inhibition studies, particularly in understanding receptor interactions that can lead to therapeutic advancements. Its ability to modulate enzyme activity makes it valuable for biochemical assays aimed at discovering new drug targets.

Case Study : A recent investigation into enzyme kinetics demonstrated that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in treating metabolic disorders .

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

- 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic Acid (): Molecular Formula: C₁₂H₉F₃N₂O₂ (vs. C₁₂H₉F₃N₂O₃ for the target compound). Key Difference: Replacement of the methoxy group (-OCH₃) with a methyl group (-CH₃) reduces molecular weight by 16 Da (270.21 vs. 286.21). In contrast, the methyl group offers steric bulk without significant electronic effects .

Heterocyclic Modifications

Thiazole-Containing Derivatives ():

- Example: 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 385416-14-8).

- Key Feature : Incorporation of a thiazole ring introduces sulfur and nitrogen atoms, altering electronic properties and enabling π-π stacking or metal coordination.

- Physical Properties : Boiling point = 541.9°C, density = 1.7 g/cm³ (), suggesting higher thermal stability compared to the target compound (data unavailable) .

- Pyridine-Substituted Analogs (): Example: 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS: 1305711-84-5).

Complex Hybrid Structures

Data Tables

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications |

|---|---|---|---|---|

| 1-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (Target) | C₁₂H₉F₃N₂O₃ | 286.21 | 4-OCH₃, -CF₃, -COOH | Drug intermediate, high solubility |

| 1-(4-Methylphenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₂H₉F₃N₂O₂ | 270.21 | 4-CH₃, -CF₃, -COOH | Steric bulk, agrochemical use |

| 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₁₄H₇F₄N₃O₂S | 385.28 | Thiazole, 3-F-C₆H₄, -CF₃ | Thermal stability (BP: 541.9°C) |

| 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | C₆H₅F₃N₂O₂ | 194.11 | -CH₃, -CF₃, -COOH | Building block for small molecules |

Q & A

Q. Advanced

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions between the carboxylic acid moiety and COX-2’s Arg120/Tyr355 residues. The methoxyphenyl group may occupy hydrophobic pockets .

- MD simulations : Assess binding stability (e.g., RMSD <2 Å over 100 ns trajectories) and free energy calculations (MM-GBSA) to quantify affinity .

- SAR studies : Comparing IC₅₀ values of analogs (e.g., replacing CF₃ with CH₃ reduces COX-2 inhibition by ~50%) .

How do substituent variations (e.g., methoxy vs. hydroxyl groups) impact biological activity in pyrazole derivatives?

Advanced

A comparative analysis of analogs reveals:

| Substituent | COX-2 IC₅₀ (µM) | Solubility (mg/mL) |

|---|---|---|

| 4-OCH₃ | 0.45 | 0.12 |

| 4-OH | 0.78 | 1.56 |

| 4-Cl | 0.92 | 0.08 |

- Methoxy (OCH₃) : Enhances membrane permeability but reduces solubility.

- Hydroxyl (OH) : Improves solubility via H-bonding but decreases potency due to metabolic instability .

What challenges arise in scaling up the synthesis for preclinical studies?

Q. Advanced

- Trifluoromethylation scalability : Cu-mediated reactions require strict anhydrous conditions, increasing cost and complexity.

- Purification : Large-scale column chromatography is impractical; alternatives include crystallization (e.g., using acetonitrile/water) .

- By-product formation : Fluoride elimination during CF₃ introduction necessitates quenching with aqueous NaHCO₃ to minimize side reactions .

How is the compound’s stability assessed under physiological conditions?

Q. Advanced

- pH stability : Incubate in buffers (pH 1–10) at 37°C for 24h; quantify degradation via HPLC. Carboxylic acid derivatives show instability at pH <2 (hydrolysis to ester) .

- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~200°C, suitable for room-temperature storage .

- Light sensitivity : UV-Vis spectroscopy tracks photodegradation; amber vials are recommended for long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.